

Using Taltobulin intermediate-2 in a laboratory setting

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Compound of Interest

Compound Name: Taltobulin intermediate-2

Cat. No.: B8768384

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Application Notes and Protocols for Taltobulin

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Introduction

Taltobulin (also known as HTI-286) is a potent, synthetic small molecule inhibitor of tubulin polymerization.[1] As a microtubule-destabilizing agent, Taltobulin disrupts the dynamic instability of microtubules, which are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, intracellular transport, and maintenance of cell shape.[1][2] By inhibiting tubulin polymerization, Taltobulin induces cell cycle arrest at the G2/M phase, leading to the activation of apoptotic pathways and subsequent programmed cell death in proliferating cells.[1][3] These characteristics make Taltobulin a valuable tool for cancer research and drug development.

It is important to note that **Taltobulin intermediate-2** is a precursor in the chemical synthesis of the active Taltobulin molecule. As an intermediate, its primary application in a laboratory setting is for the synthesis of the final Taltobulin compound. The biological activities and experimental protocols described herein pertain to the final product, Taltobulin.

These application notes provide detailed protocols for utilizing Taltobulin in common laboratory assays to study its effects on cell viability, cell cycle progression, and apoptosis.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of Taltobulin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Taltobulin against various human cancer cell lines.

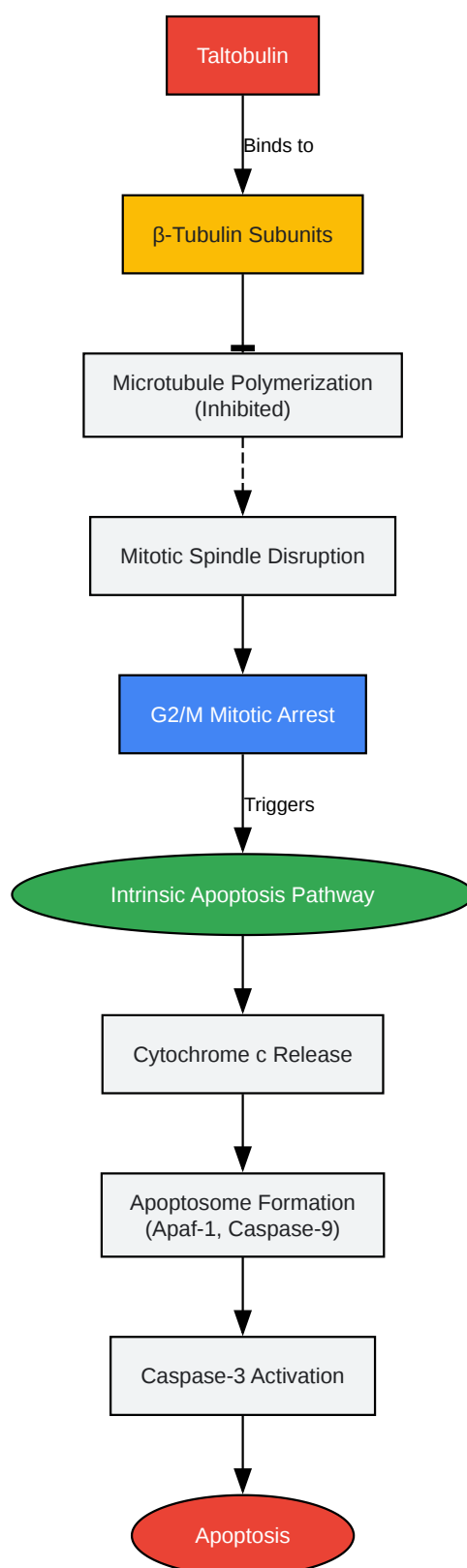
Cell Line Category	Number of Cell Lines	Mean IC50 (nM)	Median IC50 (nM)	Exposure Time
Mixed Tumor Panel ¹	18	2.5 ± 2.1	1.7	3 days
Hepatic Tumor ²	3	2.0 ± 1.0	N/A	Not Specified

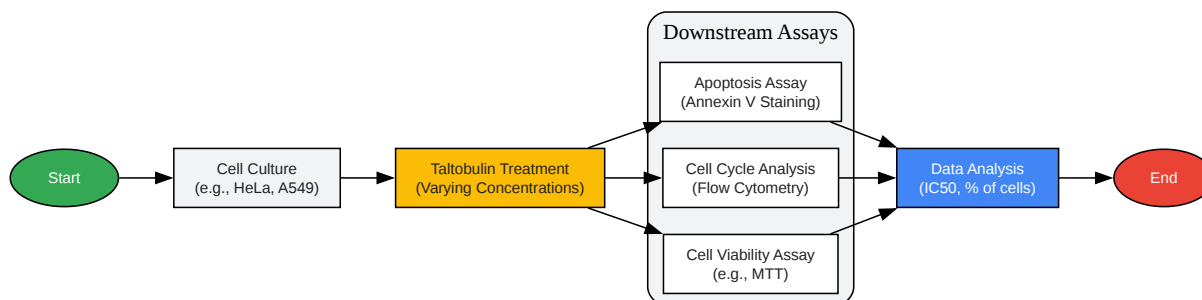
¹Leukemia, ovarian, NSCLC, breast, colon, and melanoma cell lines.[1] ²Data derived from a study on three hepatic tumor cell lines.[3]

Signaling Pathways

Taltobulin-Induced Apoptotic Signaling Pathway

Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, which triggers a cascade of signaling events culminating in apoptosis. The primary mechanism involves the activation of the spindle assembly checkpoint due to improper mitotic spindle formation. Prolonged mitotic arrest can activate the intrinsic (mitochondrial) apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then leads to the formation of the apoptosome and activation of executioner caspases.





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